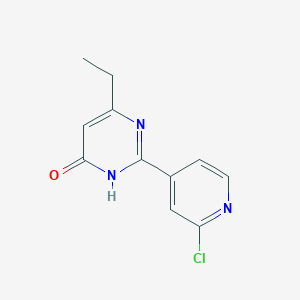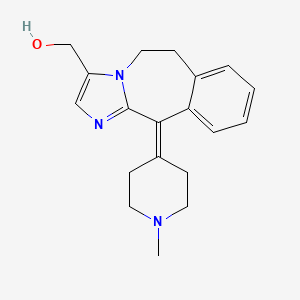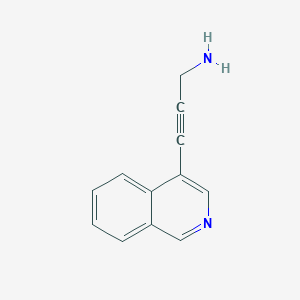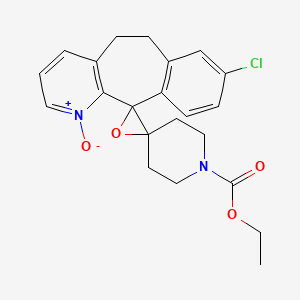
Procymidox-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is known for its potent inhibitory effects on the enzyme 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .
Vorbereitungsmethoden
Procymidox-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the molecular structure of procymidone. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and specific catalysts to ensure the efficient incorporation of deuterium atoms . Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to obtain high-purity products suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more atoms in the this compound molecule with other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: Utilized in the synthesis of other deuterated compounds and as a tracer in environmental studies
Wirkmechanismus
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity and function of the membrane, leading to the death of the fungal cells. The molecular targets of this compound include the active site of the 14α-demethylase enzyme, where it binds and prevents the enzyme from catalyzing the conversion of lanosterol to ergosterol .
Vergleich Mit ähnlichen Verbindungen
Procymidox-d6 is similar to other deuterated analogs of fungicides, such as:
Procymidox-d5: Another deuterated analog with a slightly different isotopic composition.
Kenolex-d5: A deuterated analog used in similar research applications.
Sumilex-d5: Another deuterated fungicide with comparable properties.
What sets this compound apart is its specific isotopic labeling, which provides unique advantages in certain analytical and research applications. The presence of six deuterium atoms enhances its stability and allows for more precise tracking in various studies .
Eigenschaften
Molekularformel |
C13H11Cl2NO2 |
|---|---|
Molekulargewicht |
290.17 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)


![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)


![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)

![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)

![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
